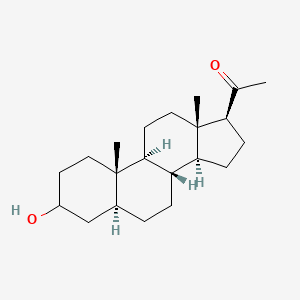

3-Hydroxy-5alpha-pregnan-20-one

Overview

Description

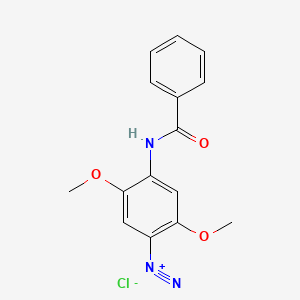

3-hydroxy-5alpha-pregnan-20-one is a 3-hydroxypregnan-20-one. It derives from a hydride of a 5alpha-pregnane.

Scientific Research Applications

Subheading Changes in Pregnanolone Isomers During Pregnancy

Pregnant women show significant changes in neuroactive pregnanolone isomers. The study by (Pařízek et al., 2005) found that these isomers, including 3alpha-hydroxy-5alpha-pregnan-20-one, exhibit significant increases during pregnancy. The study emphasizes the changing ratios of these isomers throughout pregnancy, with potential implications for pregnancy stabilization and parturition onset.

Behavioral Effects of Pregnanolone Analogs

Subheading Impact on Aggressive Behavior in Mice

Research by (Slavı́ková et al., 2001) explored the behavioral effects of pregnanolone analogs. They found that specific analogs of 3alpha-hydroxy-5alpha-pregnan-20-one significantly reduced aggressive behavior in mice without affecting other behaviors, indicating a targeted effect on aggression.

Synthesis of Pregnanolone for Metabolic Studies

Subheading Synthesis and Metabolic Analysis

The synthesis of specifically deuterium-labeled pregnanolone for human metabolic studies was reported by (Baillie et al., 1975). This research is crucial for understanding the metabolic pathways and functions of 3alpha-hydroxy-5alpha-pregnan-20-one in humans, providing insights into its physiological roles.

Role in Pregnancy and Parturition

Subheading Influence on Pregnancy and Parturition

A study on the circulating levels of pregnanolone isomers during the third trimester of human pregnancy by (Hill et al., 2007) suggests that changes in the biosynthesis and metabolism of these isomers, including 3alpha-hydroxy-5alpha-pregnan-20-one, might be involved in the timing of human parturition.

Impact on Socio-Sexual Behaviors

Subheading Modulating Social and Sexual Behaviors

Research has shown that 3alpha-hydroxy-5alpha-pregnan-20-one in the midbrain ventral tegmental area mediates various socio-sexual behaviors in rodents. (Frye et al., 2006) discussed how this neurosteroid influences behaviors like affiliation, exploration, anxiety, and mating postures through interactions with GABA(A)/benzodiazepine receptors and others.

Insights into Pregnanolone Metabolism

Subheading Understanding Pregnanolone Metabolism

The metabolism of pregnanolone in human myometrium during pregnancy was studied by (Mickan, 1976), revealing insights into the concentration and roles of 3alpha-hydroxy-5alpha-pregnan-20-one and its epimers in relation to other key hormones like progesterone.

properties

Product Name |

3-Hydroxy-5alpha-pregnan-20-one |

|---|---|

Molecular Formula |

C21H34O2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

1-[(5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15?,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI Key |

AURFZBICLPNKBZ-JJYAXCJVSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(C4)O)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylidene]methanimidamide](/img/structure/B1240899.png)

![(1S,2R)-N-methyl-1-[4-(2-phenylpropan-2-yl)phenoxy]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B1240905.png)

![(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane](/img/structure/B1240906.png)

![N-[3-Amino-4-(2-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-ethoxy)-phenyl]-methanesulfonamide](/img/structure/B1240918.png)